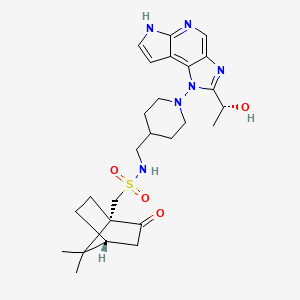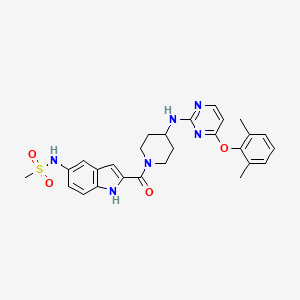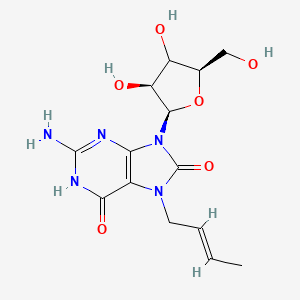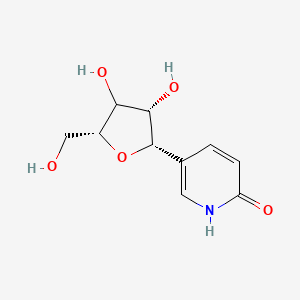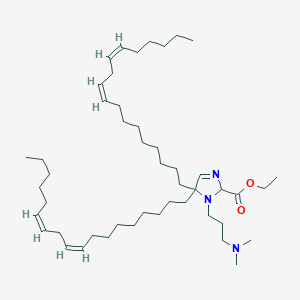
A12-Iso5-4DC19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A12-Iso5-4DC19 is an ionizable cationic lipid that has garnered significant attention in the field of scientific research. This compound is primarily known for its ability to facilitate the delivery of messenger RNA (mRNA), making it a valuable tool in the development of RNA vaccines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A12-Iso5-4DC19 involves a series of chemical reactions designed to produce the desired ionizable cationic lipid structure. The specific synthetic routes and reaction conditions are proprietary and often customized by manufacturers to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to produce the compound in bulk quantities while maintaining high standards of quality and consistency. The production methods are closely monitored to ensure that the final product meets the required specifications for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
A12-Iso5-4DC19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may require reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .
Wissenschaftliche Forschungsanwendungen
A12-Iso5-4DC19 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Facilitates the delivery of mRNA in biological systems, making it a valuable tool for gene expression studies.
Medicine: Plays a crucial role in the development of RNA vaccines, which are used to prevent infectious diseases.
Industry: Used in the production of various biotechnological products and processes
Wirkmechanismus
The mechanism of action of A12-Iso5-4DC19 involves its ability to facilitate the delivery of mRNA into cells. This is achieved through the formation of lipid nanoparticles that encapsulate the mRNA, protecting it from degradation and enabling its efficient delivery to target cells. Once inside the cells, the mRNA is translated into the desired protein, triggering an immune response or other biological effects .
Vergleich Mit ähnlichen Verbindungen
A12-Iso5-4DC19 is unique in its ability to facilitate mRNA delivery with high efficiency and specificity. Similar compounds include other ionizable cationic lipids used for mRNA delivery, such as:
- A12-Iso5-4DC18
- A12-Iso5-4DC20
- A12-Iso5-4DC21
These compounds share similar structures and functions but may differ in their efficiency, specificity, and other properties .
Eigenschaften
Molekularformel |
C47H85N3O2 |
|---|---|
Molekulargewicht |
724.2 g/mol |
IUPAC-Name |
ethyl 1-[3-(dimethylamino)propyl]-5,5-bis[(9Z,12Z)-octadeca-9,12-dienyl]-2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C47H85N3O2/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-40-47(44-48-45(46(51)52-8-3)50(47)43-39-42-49(4)5)41-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-7-2/h15-18,21-24,44-45H,6-14,19-20,25-43H2,1-5H3/b17-15-,18-16-,23-21-,24-22- |
InChI-Schlüssel |
VABXVYPVRZBJCB-MLLZQYMOSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCC1(C=NC(N1CCCN(C)C)C(=O)OCC)CCCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


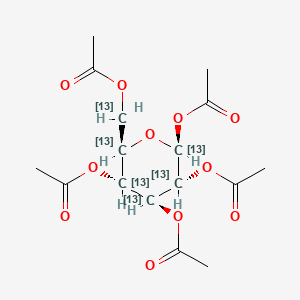
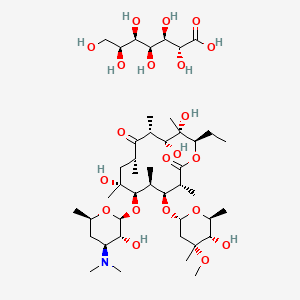
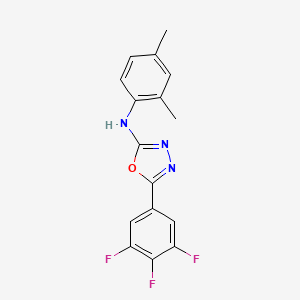
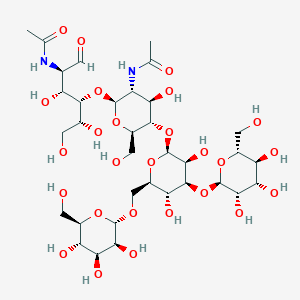
![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
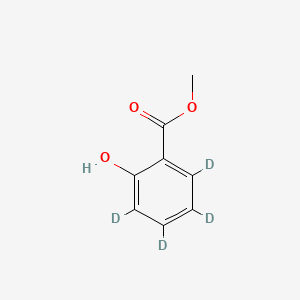
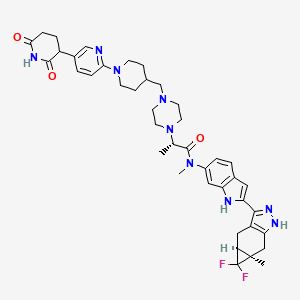
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
